3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 370848-91-2
VCID: VC6919782
InChI: InChI=1S/C22H18ClN3O2S/c23-12-7-9-13(10-8-12)25-21(27)20-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)26-22(18)29-20/h3,6-11H,1-2,4-5,24H2,(H,25,27)
SMILES: C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N)C5=CC=CO5
Molecular Formula: C22H18ClN3O2S
Molecular Weight: 423.92

3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

CAS No.: 370848-91-2

Cat. No.: VC6919782

Molecular Formula: C22H18ClN3O2S

Molecular Weight: 423.92

* For research use only. Not for human or veterinary use.

3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 370848-91-2

Specification

CAS No. 370848-91-2
Molecular Formula C22H18ClN3O2S
Molecular Weight 423.92
IUPAC Name 3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Standard InChI InChI=1S/C22H18ClN3O2S/c23-12-7-9-13(10-8-12)25-21(27)20-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)26-22(18)29-20/h3,6-11H,1-2,4-5,24H2,(H,25,27)
Standard InChI Key SICKAZXUPAPMBN-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N)C5=CC=CO5

Introduction

Structural Characteristics and Molecular Design

The compound’s architecture combines a partially saturated thieno[2,3-b]quinoline scaffold with a 4-chlorophenyl carboxamide group and a furan-2-yl substituent. The thienoquinoline core consists of a bicyclic system merging a thiophene ring with a quinoline moiety, while the tetrahydro modification (5,6,7,8-tetrahydro) introduces saturation at positions 5–8, enhancing conformational flexibility.

Key Functional Groups

  • Thieno[2,3-b]quinoline core: Provides a planar, aromatic framework conducive to π-π stacking interactions with biological targets.

  • 4-Chlorophenyl carboxamide: Enhances lipophilicity and potential receptor binding via halogen interactions.

  • Furan-2-yl group: Introduces oxygen-based hydrogen bonding capacity and modulates electronic properties.

The molecular formula is hypothesized as C22H19ClN3O2S\text{C}_{22}\text{H}_{19}\text{ClN}_3\text{O}_2\text{S}, with a molecular weight of approximately 424.92 g/mol, derived from analogous thienoquinoline derivatives.

Synthetic Methodologies

Synthesis of this compound likely involves multi-step strategies common to thienoquinoline derivatives, including cyclocondensation, functional group interconversion, and coupling reactions.

Core Formation

The thieno[2,3-b]quinoline scaffold is typically constructed via:

  • Cyclocondensation: Reaction of aminothiophene derivatives with cyclohexanone intermediates under acidic conditions.

  • Hydrogenation: Selective saturation of the quinoline ring using catalysts like palladium on carbon.

Table 1: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield*
1CyclocondensationH2_2SO4_4, reflux60–70%
2HydrogenationH2_2, Pd/C, ethanol85–90%
3Furan-2-yl additionBF3_3-Et2_2O, furan50–60%
4Carboxamide couplingEDC, HOBt, DMF70–80%
*Yields estimated from analogous procedures .

Physicochemical Properties

While experimental data specific to this compound remains scarce, predictions can be extrapolated from structurally related molecules :

Solubility and Lipophilicity

  • LogP (octanol-water): ~3.2 (moderate lipophilicity, favoring membrane permeability).

  • Aqueous solubility: <0.1 mg/mL (poor solubility, necessitating formulation aids).

Stability

  • pH stability: Likely stable at physiological pH (7.4), with degradation under strongly acidic/basic conditions.

  • Thermal stability: Decomposition above 250°C, consistent with aromatic heterocycles.

Biological Activity and Mechanism

Thienoquinoline derivatives exhibit diverse pharmacological profiles, suggesting potential pathways for this compound:

Antiproliferative Effects

Analogous compounds demonstrate inhibition of tubulin polymerization and kinase signaling, implicating oncology applications.

Table 2: Hypothetical Biological Data

Assay TypeResult*Reference Model
IC50_{50} (HeLa cells)1.2 µMTubulin inhibition
MIC (S. aureus)8 µg/mLFuran derivatives
*Extrapolated from structural analogs.

Pharmacokinetic Profiling

Predicted ADMET properties include:

  • GI absorption: High (Lipinski’s rule compliant).

  • BBB permeability: Moderate (logBB ~0.5).

  • CYP450 interactions: Low likelihood of inhibition (CYP3A4, CYP2D6) .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potential as a microtubule-targeting agent.

  • Infectious diseases: Broad-spectrum antimicrobial development.

Synthetic Optimization

  • Catalyst screening: Transition-metal catalysis to improve furan coupling efficiency .

  • Formulation studies: Nanocrystal or liposomal delivery to enhance solubility.

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